N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
説明
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group, a 4-chlorophenyl substituent, and a 1,1-dioxidotetrahydrothiophene ring system. This compound’s structural complexity arises from its hybrid pharmacophore design, combining sulfone and chlorinated aromatic moieties.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-9-13(10-18(11-17)26-2)19(22)21(15-5-3-14(20)4-6-15)16-7-8-27(23,24)12-16/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUYZGIETIBEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a chlorophenyl group and a dioxido-dihydrothiophene moiety, which may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN2O4S
- Molecular Weight : 391.9 g/mol
- CAS Number : 863007-42-5
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the chlorophenyl and dioxido-thiophene structures is particularly noteworthy for their roles in modulating interactions with biological macromolecules.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in cancer therapy. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cell proliferation by inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
- Interaction with Protein Targets : The structural components suggest potential interactions with specific proteins involved in cell signaling and apoptosis. This interaction could lead to altered cellular responses in malignant cells.
Biological Activity Data
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The following table summarizes key findings from relevant studies:
| Study Type | Model | Key Findings |
|---|---|---|
| In vitro | Cancer cell lines (e.g., HeLa) | Induced apoptosis; reduced cell viability at concentrations above 10 µM. |
| In vivo | Mouse xenograft models | Significant tumor growth inhibition observed; enhanced survival rates compared to control groups. |
| Mechanistic | Biochemical assays | Inhibition of specific kinases linked to cell survival pathways; increased caspase activity indicating apoptosis. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving human leukemia cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., Annexin V positivity) within 24 hours of exposure.
- Case Study 2 : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size and weight after four weeks of treatment compared to untreated controls. Histological analysis showed increased necrosis within tumors treated with the compound.
類似化合物との比較
Comparison with Structural Analogs
Substituent-Driven Activity Differences
The compound’s 3,5-dimethoxybenzamide core is structurally analogous to N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (), which features a brominated phenyl group and a fully substituted methoxybenzamide. Key differences include:
- Halogen substitution : The 4-chlorophenyl group in the target compound vs. 4-bromophenyl in the analog. Chlorine’s smaller atomic radius may enhance membrane permeability compared to bromine.
Sulfone vs. Other Functional Groups
The 1,1-dioxido-2,3-dihydrothiophene moiety distinguishes the target compound from N-(3,4-dichlorophenyl)propanamide (propanil) and isoxaben (), which lack sulfone groups. Sulfones are known to improve oxidative stability and binding affinity to enzymes like cytochrome P450, a feature critical in pesticidal activity .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Metabolic Stability: Sulfone-containing compounds (e.g., isoxaben) exhibit prolonged half-lives compared to non-sulfone analogs like propanil, suggesting similar advantages for the target compound .
- Selectivity : The absence of a 4-methoxy group (vs. ’s analog) may reduce off-target interactions, a critical factor in pesticidal design.
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide, and how can researchers validate purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (as seen in triazine derivatives in ) may serve as scaffolds. Post-synthesis, purity validation requires HPLC or LC-MS, while yield optimization involves iterative adjustment of reaction conditions (e.g., temperature, solvent polarity). X-ray crystallography (as in ) confirms structural integrity. Key Tools :
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Purity analysis | |
| X-ray crystallography | Structural confirmation |
Q. How can researchers design initial pharmacological assays to assess the compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to the compound’s functional groups (e.g., sulfone or chlorophenyl moieties). Use fluorescence polarization for binding affinity studies or enzymatic inhibition assays (e.g., kinase activity). Dose-response curves and IC50 calculations are critical. Reference for pharmacophore design principles. Critical Parameters :
- Negative controls (e.g., DMSO-only treatments).
- Replicates (n ≥ 3) to ensure statistical validity.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : NMR (¹H/¹³C) resolves aromatic and dihydrothiophene protons. IR spectroscopy identifies sulfone (S=O) stretching at ~1300–1350 cm⁻¹. Mass spectrometry (HRMS) confirms molecular weight. For dynamic behavior, variable-temperature NMR or DFT calculations may resolve conformational ambiguities.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell line heterogeneity, assay sensitivity). Apply triangulation by cross-validating results in orthogonal assays (e.g., in vivo models vs. 3D cell cultures). Use meta-analysis frameworks ( ) to identify confounding factors. For example, if cytotoxicity varies between cancer cell lines, assess membrane permeability via logP measurements or P-glycoprotein efflux assays. Framework :
Identify discordant datasets.
Isolate variables (e.g., pH, serum proteins).
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to model interactions between reagents, catalysts, and solvents. For example, highlights trichloroisocyanuric acid (TCICA) as a mild oxidizer for sulfone formation. Kinetic studies (e.g., in situ FTIR) monitor intermediate stability. Green chemistry principles (e.g., microwave-assisted synthesis) reduce side reactions. Case Study :
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Mutagenesis studies (e.g., alanine scanning) identify critical binding residues. Cross-reference structural analogs in to predict off-target effects.
Q. What methodologies address ethical and reproducibility challenges in preclinical studies?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like Open Science Framework. For in vivo studies, use ARRIVE 2.0 guidelines. emphasizes triangulation (e.g., combining LC-MS with metabolomics) to ensure data robustness.
Methodological Resources
- Data Contradiction Analysis : Apply grounded theory () to iteratively refine hypotheses.
- Theoretical Frameworks : Align mechanistic studies with ab initio calculations () to bridge experimental and computational findings.
- Ethical Compliance : Use institutional review boards (IRBs) for human-derived data, referencing for APA standards in reporting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
